amino]-acetic acid CAS No. 858967-73-4](/img/structure/B3158560.png)
[[2-(Benzylamino)-2-oxoethyl](phenyl)amino]-acetic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Compound Interactions : Yamagata et al. (2002) explored the synthesis of 3-Diaminomethylene-2(3H)-furanones by reacting 2-amino-4,5-dihydro-3-furancarboxamides with various amines, including benzylamine, highlighting the utility of benzylamino compounds in synthetic chemistry (Yamagata et al., 2002).
Impurities in Drug Synthesis : Forbes and Kirkbride (1992) discussed the presence of certain compounds, including those related to benzylamine, as impurities in the synthesis of amphetamines, demonstrating the challenges in pharmaceutical synthesis (Forbes & Kirkbride, 1992).
Tautomerism in Acyl Carboxylic Acids : Bowden and Byrne (1996) studied the ring-chain tautomerism in various acyl carboxylic acids, including those related to benzylamino compounds, contributing to the understanding of molecular structure and behavior (Bowden & Byrne, 1996).
Synthesis of Aminophosphonates : Boduszek (1996) described the synthesis of aminophosphonates using benzylamine and other benzylic amines, highlighting their significance in the preparation of phosphorus-containing compounds (Boduszek, 1996).
Anti-inflammatory and Anti-leishmanial Applications : Research by Bhor and Pawar (2022) and Khan et al. (2011) demonstrated the potential of benzylamino-acetic acid derivatives in anti-inflammatory and anti-leishmanial activities, respectively, suggesting their applicability in medicinal chemistry (Bhor & Pawar, 2022), (Khan et al., 2011).
Antimicrobial Activities : Patel and Shaikh (2011) synthesized compounds related to benzylamino-acetic acid and evaluated their antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Patel & Shaikh, 2011).
Herbicidal Applications : Mazza, Genta, and Modena (1996) investigated the herbicidal activity of compounds related to 2-(Benzylamino)-2-oxoethyl(phenyl)amino-acetic acid, showing their potential as weed control agents (Mazza et al., 1996).
Electrochemical Properties : Kowsari et al. (2019) studied the pseudocapacitance performance of poly orthoaminophenol film in the presence of derivatives of phenylglycine, which includes benzylamino-acetic acid derivatives, highlighting their potential in supercapacitor applications (Kowsari et al., 2019).
Mécanisme D'action
Mode of Action
Based on its structural similarity to other benzylamino compounds, it may interact with its targets through a combination of covalent and non-covalent interactions . These interactions could induce conformational changes in the target proteins, altering their function .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Benzylamino compounds often interact with enzymes involved in signal transduction, metabolism, and cell cycle regulation . The compound’s effects on these pathways could lead to downstream effects on cellular function and physiology .
Pharmacokinetics
Its relatively small size and polar characteristics suggest it could be well-absorbed and distributed throughout the body . Its metabolism and excretion would likely involve enzymatic transformations and renal clearance, respectively .
Result of Action
The molecular and cellular effects of this compound’s action are largely unknown due to the lack of specific target and pathway information. Based on its structural features, it could potentially influence cellular processes such as signal transduction, metabolism, and cell proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and its ability to interact with its targets . Additionally, the presence of other molecules could either facilitate or hinder its access to its targets .
Propriétés
IUPAC Name |
2-(N-[2-(benzylamino)-2-oxoethyl]anilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16(18-11-14-7-3-1-4-8-14)12-19(13-17(21)22)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRRXWQARWGHKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN(CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[[2-(Benzylamino)-2-oxoethyl](phenyl)amino]-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



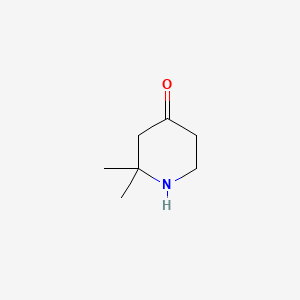


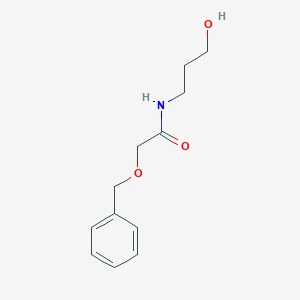
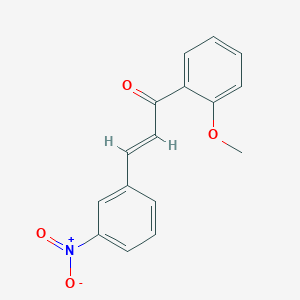
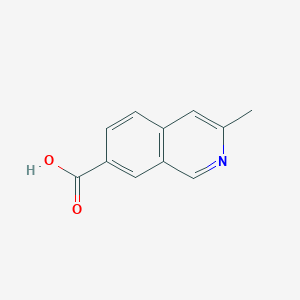
![4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine](/img/structure/B3158521.png)
amine](/img/structure/B3158530.png)
![N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride](/img/structure/B3158537.png)
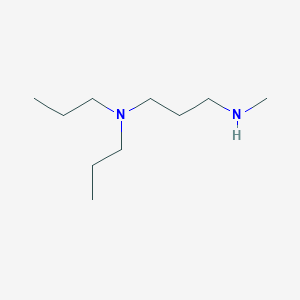
![[(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B3158556.png)

![(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide](/img/structure/B3158592.png)
